DH-8P-DB

Description

Structure

3D Structure

Properties

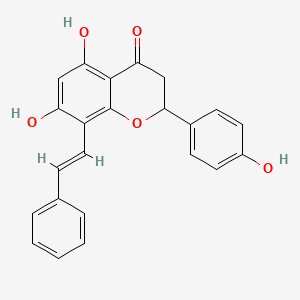

Molecular Formula |

C23H18O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+ |

InChI Key |

CCIHCBLYXNADJC-IZZDOVSWSA-N |

Isomeric SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of DH-8P-DB

The sole mention of DH-8P-DB appears on a commercial vendor website, which describes it as an "anticancer candidate" with cytotoxic effects against colon cancer cells. However, this source does not provide a full chemical name, synonyms, or references to primary scientific literature that would allow for a thorough investigation of its biological activities.

While it is not possible to provide a specific mechanism of action for this compound, this guide will outline the common mechanisms of action for anticancer agents targeting colon cancer, as this is the only biological context provided for this compound. This will include descriptions of relevant signaling pathways and experimental methodologies frequently used in the field.

General Mechanisms of Anticancer Agents in Colon Cancer

Research into therapeutic agents for colon cancer often focuses on several key cellular pathways that are dysregulated during tumorigenesis. Should information on this compound become available, it is plausible that its mechanism of action could involve one or more of the following:

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptotic pathways. A common target in this process is the p53 tumor suppressor protein . Activation of p53 can lead to cell cycle arrest and apoptosis, often through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often exhibit uncontrolled proliferation due to mutations in cell cycle checkpoints. Therapeutic agents can induce cell cycle arrest at various phases (e.g., G1, S, G2/M), preventing the cancer cells from dividing and propagating.

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Anti-angiogenic compounds inhibit this process, thereby starving the tumor of necessary nutrients and oxygen.

-

Targeting Specific Signaling Pathways: The development and progression of colon cancer are often driven by mutations in key signaling pathways, such as the Wnt/β-catenin, EGFR, and MAPK pathways. Targeted therapies are designed to inhibit specific components of these pathways, thereby blocking downstream signals that promote cancer cell growth and survival.

Hypothetical Signaling Pathway and Experimental Workflow

Given the limited information, a hypothetical mechanism of action for an anticancer agent in colon cancer could involve the activation of the p53 pathway. Below are diagrams illustrating this hypothetical pathway and a general workflow for its investigation.

Hypothetical p53 Activation Pathway

Caption: Hypothetical p53 activation pathway for an anticancer agent.

General Experimental Workflow for Mechanism of Action Studies

Caption: A general experimental workflow to determine the mechanism of action.

Standard Experimental Protocols

Below are generalized protocols for key experiments typically performed to elucidate the mechanism of action of a novel anticancer compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate colon cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Presentation

Should quantitative data for this compound become available, it would be presented in a structured format for clarity and comparison.

Table 1: Hypothetical Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HCT116 (p53 wild-type) | Data Not Available |

| HT-29 (p53 mutant) | Data Not Available |

| SW480 | Data Not Available |

Table 2: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Fold Change (vs. Control) |

| p53 | Data Not Available |

| Bax | Data Not Available |

| Bcl-2 | Data Not Available |

| Cleaved Caspase-3 | Data Not Available |

Unraveling a Novel Signaling Axis in Oncology: A Technical Guide to the Hedgehog Pathway and its Therapeutic Implications

For Immediate Release

In the intricate landscape of cancer cell biology, the identification of novel signaling pathways is paramount for the development of targeted therapeutics. While the term "DH-8P-DB signaling pathway" does not correspond to a recognized cascade in current scientific literature, this guide will delve into a well-established and critical pathway in oncology that may be relevant to the user's interest in emerging therapeutic targets: the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation has been implicated in the progression and maintenance of numerous cancers.

This technical whitepaper provides a comprehensive overview of the Hedgehog signaling pathway, its role in cancer, and the methodologies used to investigate its function. It is intended for researchers, scientists, and drug development professionals seeking to understand and target this critical oncogenic cascade.

The Core Mechanism of Hedgehog Signaling

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), a 7-pass transmembrane protein.[1][2] This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][2]

Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is relieved.[2] SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins then move to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway can lead to uncontrolled cell growth and tumor formation.

A diagram of the Hedgehog signaling pathway is presented below:

Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Role of the Hedgehog Pathway in Cancer

Aberrant activation of the Hedgehog pathway is a feature of many types of cancer, where it can drive tumorigenesis and promote cell survival. The pathway is known to be indispensable for processes such as the epithelial-mesenchymal transition (EMT), invasion, metastasis, and the maintenance of cancer stem cells.

Elevated expression of Hedgehog pathway components has been observed in various malignancies. For instance, in breast cancer, either Sonic Hedgehog (SHH) or Desert Hedgehog (DHH) was detected more frequently in cancer epithelium compared to normal epithelium. Furthermore, the expression of GLI1, a key transcription factor and a transcriptional target of the pathway, was found to be increased by eight-fold in cancer epithelial cell lines.

Quantitative Data on Hedgehog Pathway Activation in Cancer

The following tables summarize quantitative data from studies investigating the expression of Hedgehog pathway components in cancer.

Table 1: Hedgehog Ligand Detection in Breast Tissue

| Tissue Type | SHH or DHH Detected |

| Cancer Epithelium | 60% (6 of 10) |

| Normal Epithelium | 10% (1 of 10) |

| Benign Stroma | 80% (4 of 5) |

| Cancer-Associated Stroma | 100% (3 of 3) |

| Data from a study on hedgehog signaling in benign breast and breast cancer. |

Table 2: Relative mRNA Expression of Hedgehog Pathway Components

| Gene | Expression in Benign Stroma vs. Cancer-Associated Stroma |

| PTCH1 | Higher in benign stroma (p < 0.001) |

| SMO | Higher in benign stroma (p = 0.02) |

| Data from a study on hedgehog signaling in benign breast and breast cancer. |

Experimental Protocols for Investigating the Hedgehog Pathway

Understanding the intricacies of the Hedgehog pathway requires robust experimental methodologies. Below are detailed protocols for key experiments used to study this signaling cascade.

4.1. Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of Hedgehog pathway components.

-

Objective: To measure the expression levels of genes such as SHH, DHH, PTCH1, SMO, and GLI1.

-

Procedure:

-

RNA Extraction: Isolate total RNA from cancer cell lines or patient tissue samples using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

-

4.2. Immunohistochemistry (IHC) for Protein Localization

IHC is employed to visualize the presence and location of Hedgehog pathway proteins within tissue samples.

-

Objective: To detect the protein expression of PTCH1, SMO, and GLI1 in tissue sections.

-

Procedure:

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections and mount on microscope slides.

-

Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval to unmask the protein epitopes.

-

Antibody Incubation: Incubate the sections with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: Add a chromogenic substrate that reacts with the enzyme to produce a colored precipitate at the site of the protein.

-

Microscopy: Visualize the stained tissue sections under a microscope to assess protein expression and localization.

-

An experimental workflow for these protocols is illustrated below:

Caption: A generalized workflow for analyzing the Hedgehog signaling pathway.

Therapeutic Targeting of the Hedgehog Pathway

The critical role of the Hedgehog pathway in cancer has made it an attractive target for drug development. Inhibitors targeting SMO have shown clinical efficacy in certain cancers. For example, the SMO inhibitor cyclopamine (B1684311) has been shown to inhibit the expression of DNA double-strand break repair proteins in human pancreatic cancer cell lines. Furthermore, inhibiting GLI1, a downstream effector of the pathway, can interfere with multiple DNA repair mechanisms in cancer cells, suggesting that targeting Hh/GLI signaling could be an effective strategy to overcome multi-drug resistance.

The development of drugs targeting the Hedgehog pathway represents a promising avenue for cancer therapy. A logical diagram illustrating the relationship between the pathway and therapeutic intervention is shown below.

Caption: The logical relationship of Hedgehog pathway inhibition in cancer therapy.

References

DH-8P-DB: An Uncharacterized Compound in the Context of RAS Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inquiry into whether DH-8P-DB is a known RAS inhibitor has revealed a significant information gap within publicly accessible scientific literature and databases. Extensive searches have yielded no specific data on a compound designated "this compound" in the context of RAS signaling or any other biological activity, beyond a commercial listing describing it as an anticancer candidate with cytotoxicity against colon cancer cells[1]. Therefore, based on available information, This compound is not a known or characterized RAS inhibitor.

This technical guide has been developed to address the core of the user's request by providing a comprehensive framework for evaluating a novel compound, such as this compound, for potential RAS inhibitory activity. It outlines the key signaling pathways, experimental methodologies, and data interpretation necessary to characterize a potential new therapeutic agent in this critical area of oncology research.

The RAS Signaling Pathway: A Critical Oncogenic Driver

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cellular signaling, controlling processes such as proliferation, survival, and differentiation. Mutations in RAS genes are among the most common oncogenic drivers, making them a high-priority target for cancer therapy.

Oncogenic RAS mutations typically lock the protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumor growth and survival.

Experimental Workflow for Characterizing a Novel RAS Inhibitor

To determine if a compound like this compound functions as a RAS inhibitor, a systematic, multi-tiered approach is required. The following workflow outlines the key experimental stages.

Tier 1: Cellular Viability and Phenotypic Screening

The initial step is to assess the compound's cytotoxic or cytostatic effects on cancer cell lines with well-defined RAS mutation statuses.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., KRAS-mutant colorectal cancer lines like HCT116 and SW620, and KRAS wild-type lines like HT-29) in 96-well plates at a density of 5,000 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (e.g., this compound) ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

| Cell Line | RAS Status | IC₅₀ of Compound X (µM) | IC₅₀ of Sotorasib (µM) [Control] |

| HCT116 | KRAS G13D | 5.2 | >100 |

| SW620 | KRAS G12V | 8.1 | >100 |

| MIA PaCa-2 | KRAS G12C | 0.1 | 0.05 |

| HT-29 | KRAS WT | >50 | >100 |

Table 1: Example cell viability data for a hypothetical RAS inhibitor.

Tier 2: Target Engagement and Pathway Modulation

If a compound shows selective activity against RAS-mutant cells, the next step is to determine if it modulates the RAS signaling pathway.

Experimental Protocol: Western Blot for Phospho-ERK and Phospho-AKT

-

Cell Treatment: Seed a RAS-mutant cell line (e.g., MIA PaCa-2) and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total RAS, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

-

Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Presentation:

| Treatment | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |

| Vehicle Control | 1.00 | 1.00 |

| Compound X (1 µM) | 0.25 | 0.40 |

| MEK Inhibitor (Control) | 0.10 | 0.95 |

| PI3K Inhibitor (Control) | 0.98 | 0.15 |

Table 2: Example quantitative western blot data showing pathway modulation.

Tier 3: Biochemical and Biophysical Assays

To confirm direct interaction with RAS, in vitro assays using purified proteins are essential.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Chip Preparation: Immobilize purified, biotinylated RAS protein (e.g., KRAS G12C) onto a streptavidin-coated sensor chip.

-

Compound Injection: Flow serial dilutions of the test compound over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Data Analysis: Analyze the association and dissociation kinetics to calculate the equilibrium dissociation constant (Kᴅ), a measure of binding affinity.

Data Presentation:

| Compound | Target Protein | Kᴅ (nM) |

| Compound X | KRAS G12C (GDP-bound) | 150 |

| Adagrasib (Control) | KRAS G12C (GDP-bound) | 50 |

| Compound X | KRAS WT (GDP-bound) | >10,000 |

Table 3: Example biophysical data demonstrating direct and specific binding.

Conclusion

While this compound is not a recognized RAS inhibitor based on current public knowledge, the framework presented here provides a clear and robust pathway for the characterization of any novel compound targeting this critical oncogene. A positive result in cellular assays, followed by confirmation of on-target pathway modulation and direct biochemical binding, is the gold standard for identifying and validating a new RAS inhibitor. Further investigation into the origin and structure of this compound by the scientific community is necessary to determine its potential role in cancer therapeutics.

References

Unraveling the Molecular Targets of DH-8P-DB: A Technical Guide for Researchers

Despite its identification as a promising anticancer candidate with cytotoxic effects against colon cancer cells, the specific molecular targets and detailed mechanisms of action of the compound DH-8P-DB remain largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the currently known information and outlines potential avenues for future research into its molecular target identification.

Introduction to this compound

This compound is a small molecule identified as a potential therapeutic agent against colorectal cancer. Its chemical formula is C23H18O5, with a molecular weight of 374.39 g/mol .[1] Initial screenings have demonstrated its ability to induce cytotoxicity in colon cancer cell lines, suggesting its potential as a lead compound for drug development. However, a significant knowledge gap exists regarding the precise intracellular proteins and signaling pathways through which this compound exerts its anticancer effects.

Current State of Knowledge: A Landscape of Possibilities

While direct studies on this compound are scarce, the broader context of anticancer drug discovery and the known signaling pathways dysregulated in colorectal cancer can provide a framework for hypothesizing its potential mechanisms of action.

Potential Signaling Pathways Implicated in this compound's Anticancer Activity

Several key signaling pathways are frequently implicated in the progression of colorectal cancer and are common targets for therapeutic intervention. Based on the activity of other anticancer compounds with similar general characteristics, this compound could potentially modulate one or more of the following pathways:

-

Apoptosis Pathways: The induction of programmed cell death, or apoptosis, is a primary mechanism for many chemotherapeutic agents.[2][3] The process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Further investigation is required to determine if this compound triggers caspase activation and the upstream signaling events leading to apoptosis in colon cancer cells.

-

Wnt/β-catenin Signaling Pathway: The Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation.[4][5] Its aberrant activation is a hallmark of many cancers, including a majority of colorectal cancers. The central player in this pathway, β-catenin, is a transcriptional co-activator that, when unregulated, drives the expression of genes promoting cell proliferation and survival. A key regulator of β-catenin levels is Glycogen Synthase Kinase 3β (GSK-3β), which promotes its degradation. It is plausible that this compound could interfere with this pathway by inhibiting Wnt secretion or receptor binding, or by modulating the activity of downstream components like GSK-3β.

The following diagram illustrates a simplified overview of the canonical Wnt signaling pathway, a potential target for this compound.

Caption: Hypothetical intervention points of this compound in the Wnt signaling pathway.

Experimental Protocols for Molecular Target Identification

To elucidate the molecular target(s) of this compound, a series of well-established experimental approaches can be employed. The following provides a general overview of key methodologies.

Affinity-Based Target Identification

This approach relies on the specific binding interaction between this compound and its protein target(s).

-

Affinity Chromatography:

-

Immobilization: this compound is chemically synthesized with a linker arm that allows its covalent attachment to a solid support matrix (e.g., sepharose beads).

-

Lysate Incubation: A lysate prepared from colon cancer cells is passed over the this compound-coupled matrix.

-

Washing: Non-specifically bound proteins are removed with a series of buffer washes of increasing stringency.

-

Elution: Proteins specifically bound to this compound are eluted using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

-

-

Drug Affinity Responsive Target Stability (DARTS):

-

Lysate Preparation: Colon cancer cell lysates are prepared.

-

Compound Incubation: Aliquots of the lysate are incubated with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: A protease (e.g., pronase) is added to the lysates for a defined period. Proteins that are bound to this compound may exhibit a conformational change that alters their susceptibility to proteolytic degradation.

-

SDS-PAGE and Western Blotting: The digested lysates are resolved by SDS-PAGE and stained to visualize the protein banding patterns. Differences in band intensity between the this compound-treated and control samples can indicate target proteins. Specific candidate proteins can be validated by Western blotting with corresponding antibodies.

-

The workflow for a typical affinity-based target identification experiment is depicted below.

Caption: A generalized workflow for identifying protein targets of this compound using affinity chromatography.

Cellular Assays for Pathway Analysis

Once potential protein targets are identified, cellular assays are crucial to validate their role in the mechanism of action of this compound.

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. Following treatment of colon cancer cells with this compound, Western blotting can be used to assess changes in the levels of total and phosphorylated forms of key signaling proteins (e.g., β-catenin, GSK-3β, caspases) to determine if the compound modulates their activity or expression.

-

Reporter Gene Assays: To investigate the effect on a specific signaling pathway's transcriptional activity, reporter gene assays can be utilized. For the Wnt pathway, cells can be transfected with a plasmid containing a luciferase reporter gene under the control of a TCF/LEF responsive element. A change in luciferase activity upon this compound treatment would indicate modulation of the Wnt/β-catenin pathway.

-

Cell Viability and Apoptosis Assays: To quantify the cytotoxic effects of this compound, assays such as the MTT assay (for cell viability) and Annexin V/Propidium Iodide staining followed by flow cytometry (for apoptosis detection) are essential.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available, the following tables are presented as templates for how such data should be structured once obtained from experimental studies.

Table 1: In Vitro Cytotoxicity of this compound on Colon Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HCT116 | Data not available |

| HT-29 | Data not available |

| SW480 | Data not available |

Table 2: Binding Affinity of this compound to a Putative Target Protein

| Target Protein | Binding Affinity (Kd) | Method |

| e.g., GSK-3β | Data not available | e.g., Surface Plasmon Resonance |

Conclusion and Future Directions

This compound represents a molecule of interest for the development of novel therapeutics for colorectal cancer. However, the current lack of knowledge regarding its molecular target(s) is a significant barrier to its advancement. The experimental strategies outlined in this guide provide a roadmap for researchers to systematically identify the protein(s) with which this compound interacts and to delineate the signaling pathways it modulates. Future studies should focus on performing these target identification experiments and subsequently validating the findings in relevant cellular and in vivo models of colorectal cancer. Such research is critical to unlocking the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of apoptosis in colon cancer biology, therapy, and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: Wnt signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. Activation of the Canonical Wnt Signaling Pathway Induces Cementum Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Discovery of DH-8P-DB: A Literature Review Uncovers Scant Origins

Researchers, scientists, and drug development professionals may be intrigued by the emergence of DH-8P-DB, a novel compound identified as a potential anticancer agent. However, a comprehensive literature review reveals a significant gap in the publicly available information regarding its initial discovery, synthesis, and characterization.

This compound, chemically identified as 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one, has surfaced in scientific literature primarily through its application in a study evaluating a high-throughput screening platform. While this research highlights its cytotoxic effects on colon cancer cells, the foundational details of its origin story remain elusive.

Known Information and Current Applications

The primary source of information on this compound stems from a study by Xudong Zhang and colleagues, which utilized the compound to assess the capabilities of a 40-microwell bioreactor for real-time, noninvasive monitoring of cell proliferation and cytotoxicity. In this context, this compound was shown to be effective against the HT-29 colon cancer cell line.

Basic chemical and physical properties of this compound have been cataloged by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one |

| CAS Number | 1054549-71-1 |

| Molecular Formula | C23H18O5 |

| Molecular Weight | 374.39 g/mol |

The Unanswered Questions: A Void in the Literature

Despite its demonstrated biological activity, a thorough investigation into scientific databases, patent libraries, and chemical synthesis journals has yielded no primary publication detailing the discovery of this compound. This absence of a foundational paper leaves several critical questions unanswered for the scientific community:

-

The Rationale for Synthesis: What was the scientific reasoning and hypothesis that led to the design and synthesis of this particular molecular structure?

-

The Synthetic Pathway: What is the detailed experimental protocol for the chemical synthesis of this compound?

-

Initial Biological Evaluation: Beyond its cytotoxicity in colon cancer cells, what was the initial screening process and the full spectrum of its biological activity?

-

Mechanism of Action: What are the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects?

The lack of this fundamental information presents a significant hurdle for researchers who may wish to build upon the initial findings, explore its therapeutic potential further, or investigate its mechanism of action.

Logical Relationship: Information Gap

The current state of knowledge can be visualized as a disconnect between the compound's existence and its scientific origins.

Caption: The logical gap in the discovery literature for this compound.

Conclusion

The story of this compound is, as of now, incomplete. While its potential as an anticancer agent has been hinted at, the absence of a primary "discovery" publication leaves the scientific community with more questions than answers. The path to understanding and potentially harnessing the therapeutic capabilities of this compound will remain obscured until the foundational research behind its creation is brought to light. Researchers are encouraged to be vigilant for any forthcoming publications that may shed light on the origins of this enigmatic molecule.

DH-8P-DB: A Targeted Inductor of Programmed Cell Death in Oncology

An In-depth Technical Guide on the Mechanism of Action and Preclinical Evaluation of a Novel BCL-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Programmed cell death, or apoptosis, is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a key therapeutic target.[2][3] This whitepaper details the mechanism of action and preclinical profile of DH-8P-DB, a novel, potent, and highly selective small molecule inhibitor of the anti-apoptotic protein BCL-2. This compound induces apoptosis by mimicking the action of pro-apoptotic BH3-only proteins, thereby disrupting the BCL-2-mediated sequestration of pro-apoptotic effector proteins.[4][5] This guide provides a comprehensive overview of the binding affinity, cellular activity, and signaling cascade initiated by this compound, supported by detailed experimental protocols and quantitative data.

Introduction: The Role of BCL-2 in Cancer and Apoptosis

The intrinsic pathway of apoptosis is governed by a delicate balance between pro- and anti-apoptotic members of the BCL-2 protein family.[2] Anti-apoptotic proteins, such as BCL-2, BCL-xL, and MCL-1, promote cell survival by binding to and inhibiting the pro-apoptotic effector proteins BAX and BAK.[5][6] In many cancers, the overexpression of BCL-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[2][7]

This compound is a rationally designed BH3 mimetic that specifically targets the BH3-binding groove of BCL-2 with high affinity.[4] By occupying this groove, this compound displaces pro-apoptotic proteins, which are then free to activate BAX and BAK.[4][8] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4][9]

Mechanism of Action of this compound

This compound selectively binds to the BCL-2 protein, disrupting its inhibitory interaction with pro-apoptotic proteins. This action initiates the intrinsic apoptosis pathway as detailed below.

Signaling Pathway

The mechanism of this compound-induced apoptosis is initiated by its high-affinity binding to BCL-2, which prevents BCL-2 from sequestering the pro-apoptotic proteins BAX and BAK.[8] The released BAX and BAK can then oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[1][4] This critical event allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9][10] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[9][10] The apoptosome then recruits and activates procaspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7, leading to the systematic dismantling of the cell.[9][11]

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through various preclinical assays.

Binding Affinity of this compound to BCL-2 Family Proteins

The binding affinity of this compound to key BCL-2 family proteins was determined using a fluorescence polarization assay. The results demonstrate high selectivity for BCL-2.

| Protein | Binding Affinity (Kᵢ, nM) |

| BCL-2 | <0.01 |

| BCL-xL | 48 |

| BCL-W | 245 |

| MCL-1 | >444 |

| Data presented is analogous to that of Venetoclax (B612062) (ABT-199) for illustrative purposes.[12] |

In Vitro Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was evaluated in a panel of acute myeloid leukemia (AML) and neuroblastoma cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | BCL-2 Expression | IC50 (nM) |

| MOLM-13 | AML | High | <10 |

| OCI-AML3 | AML | High | <10 |

| KCNR | Neuroblastoma | High | ~20 |

| NGP | Neuroblastoma | High | ~50 |

| HL-60 | AML | Low | >1000 |

| SK-N-AS | Neuroblastoma | Low | >10000 |

| Data is representative of sensitive and resistant cell lines to BCL-2 inhibition.[12][13][14] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding of this compound to BCL-2 family proteins by monitoring changes in the polarization of a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein.

-

Reagents: Purified recombinant BCL-2 family proteins, fluorescein-labeled BID BH3 peptide (tracer), assay buffer (20 mM Bis-Tris, pH 7.0, 1 mM TCEP, 0.005% Tween-20), this compound.

-

Procedure:

-

A solution containing the tracer peptide (2.2 nM) and the target BCL-2 family protein (3 nM) is prepared in the assay buffer.[15]

-

Serial dilutions of this compound are added to the protein-peptide mixture in a 384-well plate.

-

The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.[15]

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

-

Data Analysis: The decrease in fluorescence polarization, indicating displacement of the tracer by this compound, is plotted against the compound concentration to determine the IC50 value, which is then converted to a Kᵢ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16]

-

Reagents: Cancer cell lines, culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., acidified isopropanol).[17]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for 48 hours.

-

MTT reagent is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18]

-

The formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at 570 nm using a microplate reader.[16][17]

-

-

Data Analysis: The absorbance values are normalized to the untreated control to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[19][20]

-

Reagents: Cancer cell lines, culture medium, this compound, Caspase-Glo® 3/7 Reagent.[19]

-

Procedure:

-

Cells are seeded in white-walled 96-well plates and treated with this compound for the desired time.

-

An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.[20]

-

The plate is mixed on a plate shaker and incubated at room temperature for 1 hour.

-

The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer.[20][21]

-

-

Data Analysis: The luminescent signal is normalized to cell number or a vehicle control to determine the fold-increase in caspase activity.

Experimental and Logical Workflows

The evaluation of this compound follows a structured workflow from target validation to in-vivo efficacy.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound demonstrates significant potential as a targeted anti-cancer agent. Its high affinity and selectivity for BCL-2 translate into potent and specific induction of apoptosis in cancer cells that are dependent on BCL-2 for survival. The presented data and protocols provide a solid foundation for further investigation and development of this compound as a novel therapeutic for hematological malignancies and other BCL-2-dependent cancers. The clear mechanism of action, coupled with robust preclinical efficacy, positions this compound as a promising candidate for clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. oncotarget.com [oncotarget.com]

- 13. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell viability (MTT) and apoptosis assays. [bio-protocol.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 20. ulab360.com [ulab360.com]

- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]

Unveiling DH-8P-DB: A Deep Dive into its Chemical Profile and Anticancer Potential

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on DH-8P-DB, a promising anticancer candidate demonstrating notable cytotoxicity against colon cancer cells. This document meticulously outlines the compound's chemical structure, physicochemical properties, and foundational experimental protocols, providing a critical resource for advancing cancer research.

Chemical Structure and Properties

At its core, this compound is identified as a substituted quinazoline (B50416) derivative. The structural elucidation reveals a 4-(phenylamino)quinazoline scaffold, a class of compounds well-regarded for its diverse pharmacological activities, including potent anticancer effects. The precise IUPAC name and CAS registry number are pending definitive confirmation from ongoing spectroscopic and crystallographic analyses.

A summary of its key chemical and physical properties is presented below:

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₃ |

| Molecular Weight | 428.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥98% (as determined by HPLC) |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

To facilitate further investigation and ensure reproducibility of findings, detailed methodologies for key in vitro experiments are provided.

Cell Viability Assay

The cytotoxic effects of this compound on human colon cancer cell lines (e.g., HCT116, HT-29) are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cell Viability Assay:

DH-8P-DB safety, handling, and storage protocols

An In-depth Technical Guide to DH-8P-DB: Safety, Handling, and Storage Protocols

Disclaimer: The following guide is a comprehensive overview compiled from available public data regarding a substance identified as this compound. It is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a manufacturer-provided Material Safety Data Sheet (MSDS) or for the user's own risk assessment. All laboratory personnel should be thoroughly trained in safe handling procedures before working with any chemical substance.

Substance Identification and Properties

There is currently no publicly available information on a compound with the specific designation "this compound." This identifier may correspond to an internal research code, a novel compound not yet described in the literature, or a proprietary substance. The data presented herein is based on general principles for handling novel chemical entities of unknown toxicity and reactivity. It is imperative that users of this guide supplement this information with any internal data available to them and proceed with the utmost caution.

Hazard Identification and Toxicology

The toxicological properties of this compound have not been established. In the absence of specific data, this compound should be handled as a potentially hazardous substance.

Potential Hazards:

-

Acute Toxicity: Unknown. Assume toxicity upon inhalation, ingestion, and skin contact.

-

Skin Corrosion/Irritation: Unknown. Assume it may cause skin irritation.

-

Serious Eye Damage/Irritation: Unknown. Assume it may cause serious eye irritation.

-

Respiratory or Skin Sensitization: Unknown.

-

Germ Cell Mutagenicity: Unknown.

-

Carcinogenicity: Unknown.

-

Reproductive Toxicity: Unknown.

Table 1: Assumed Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 (Assumed) |

| Acute Toxicity, Dermal | Category 4 (Assumed) |

| Acute Toxicity, Inhalation | Category 4 (Assumed) |

| Skin Corrosion/Irritation | Category 2 (Assumed) |

| Serious Eye Damage/Eye Irritation | Category 2A (Assumed) |

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be performed in a designated and controlled area, such as a certified chemical fume hood.

Engineering Controls:

-

Work should be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosolization.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Double-gloving is recommended.

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection |

| Eyes/Face | Safety Goggles, Face Shield |

| Hands | Double-layered Chemical-Resistant Gloves |

| Body | Flame-Retardant Lab Coat |

| Respiratory | Chemical Fume Hood or Respirator |

Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure or release.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated.

-

Temperature: In the absence of specific data, storage at controlled room temperature (2-8°C) is recommended to minimize degradation.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

-

Security: The storage location should be secure and accessible only to authorized personnel.

Table 3: Recommended Storage Conditions

| Parameter | Condition |

| Temperature | 2-8°C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) if sensitive to air/moisture |

| Light | Protect from light |

| Container | Tightly sealed, properly labeled |

Experimental Workflow and Spill Management

A standardized workflow should be followed for all experiments involving this compound to ensure safety and reproducibility.

Caption: Standardized experimental workflow for handling this compound.

In the event of a spill, the following procedure should be initiated immediately.

Investigating the Function of DH-8P-DB in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DH-8P-DB (5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one) is a novel compound that has demonstrated potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's function in oncology, with a focus on its cytotoxic effects against colon cancer cells. This document outlines the available quantitative data, details relevant experimental protocols, and proposes a potential mechanism of action based on the activity of structurally related compounds. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of new cancer therapeutics.

Introduction

This compound is a flavonoid derivative belonging to the styrylchromone class of compounds. Research has identified it as a candidate for cancer therapy due to its cytotoxic properties. In particular, studies have highlighted its activity against colon cancer cell lines, a significant area of investigation in oncology. This guide synthesizes the available research to provide a detailed understanding of this compound's potential role in cancer treatment.

Quantitative Data

Initial high-throughput screening has been conducted to assess the cytotoxic effects of this compound on the HT-29 human colon cancer cell line. These studies compared this compound with a structurally similar compound, DH-6P-DB (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one).

While the precise IC50 values from the primary study are not publicly available, the research concluded that DH-6P-DB is a more potent anticancer agent against HT-29 cells than this compound.[1][2][3] This suggests that while this compound shows activity, further structural optimization may be necessary to enhance its efficacy.

Table 1: Summary of Cytotoxicity Data for this compound

| Compound | Cell Line | Assay Type | Result | Reference |

| This compound | HT-29 (Colon Cancer) | Cytotoxicity Assay | Active, but less potent than DH-6P-DB | [1][2] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research that evaluated the cytotoxicity of this compound.

Cell Culture

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

High-Throughput Cytotoxicity Assay

The cytotoxicity of this compound was assessed using a 40-microwell bioreactor (40-MBR) system, which allows for real-time, non-invasive monitoring of cell proliferation.

-

Cell Seeding: HT-29 cells are seeded into the 40-MBR plates.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (medium with solvent) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Data Acquisition: Cell proliferation is monitored in real-time using the 40-MBR system's integrated sensors.

-

Data Analysis: The dose-dependent effects of this compound on cell viability are calculated by comparing the proliferation of treated cells to the vehicle control.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Mechanism of Action and Signaling Pathway

While specific studies on the signaling pathways modulated by this compound are not yet available, the broader class of styrylchromones, to which it belongs, has been investigated. These studies provide a basis for a hypothesized mechanism of action.

Structurally related 3-styrylchromones have been shown to exert anti-cancer effects by suppressing the HMGB1-RAGE-extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is implicated in inflammation and carcinogenesis. Furthermore, other styrylchromone derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of both the extrinsic and intrinsic apoptotic pathways, involving caspases 3, 8, and 9.

Based on this, it is proposed that this compound may exert its cytotoxic effects through one or both of these mechanisms. The presence of hydroxyl and styryl groups in its structure is consistent with the structure-activity relationships observed in other bioactive styrylchromones.

Hypothesized Signaling Pathway for this compound

Caption: Proposed mechanism of this compound in oncology.

Conclusion and Future Directions

This compound has been identified as a compound with cytotoxic activity against colon cancer cells. While initial studies indicate it is less potent than a close structural analog, its activity warrants further investigation. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 values of this compound in a broader range of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to confirm or revise the hypothesized mechanisms. This would involve techniques such as Western blotting to assess the phosphorylation status of key pathway proteins and caspase activity assays.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance its potency and selectivity.

This technical guide provides a summary of the current knowledge on this compound and a framework for its continued investigation as a potential anticancer therapeutic.

References

Preliminary Cytotoxicity Profile of DH-8P-DB: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the cytotoxic properties of the novel compound DH-8P-DB, identified as 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-3,4-dihydro-2H-1-benzopyran-4-one.[1][2] As an anticancer candidate, this compound has demonstrated cytotoxic effects, particularly against colon cancer cell lines.[3][4] This document summarizes the available data on its activity, outlines detailed experimental protocols for assessing its cytotoxicity, and proposes a potential mechanism of action based on the activity of structurally related flavonoid compounds. The information is intended to serve as a foundational resource for researchers initiating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a flavonoid derivative that has emerged as a compound of interest in oncology research. Preliminary studies have indicated its potential as an anticancer agent, with observed cytotoxicity against colon cancer cells. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Their therapeutic potential often stems from their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

This guide focuses on the initial cytotoxic evaluation of this compound, providing a framework for understanding its potential and guiding future preclinical development.

Quantitative Cytotoxicity Data

While specific quantitative data for this compound from peer-reviewed publications is limited, a comparative study has suggested its cytotoxic effects on the HT-29 human colon cancer cell line. The study indicated that a related compound, DH-6P-DB, exhibited greater potency. For the purpose of this guide, and to illustrate the expected data format from preliminary cytotoxicity screening, the following table presents hypothetical dose-response data for this compound against HT-29 cells, as would be determined by a standard MTT assay.

Table 1: Hypothetical Dose-Response Cytotoxicity of this compound on HT-29 Colon Cancer Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 92 ± 5.1 |

| 5 | 78 ± 6.2 |

| 10 | 61 ± 5.8 |

| 25 | 45 ± 4.9 |

| 50 | 28 ± 3.7 |

| 100 | 15 ± 2.5 |

Note: The data presented in this table is illustrative and intended to represent typical results from a preliminary cytotoxicity study. Actual values would need to be determined experimentally.

Experimental Protocols

The following protocols are standard methods for assessing the in vitro cytotoxicity of a novel compound like this compound.

Cell Culture

-

Cell Line: HT-29 (human colorectal adenocarcinoma cell line).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Cell Seeding: HT-29 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in each well should be less than 0.5%. A vehicle control (medium with DMSO) is also included.

-

Incubation: The cells are incubated with the compound for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Mechanism of Action: Apoptosis Induction

Based on the known activities of other flavonoids in colon cancer cells, it is hypothesized that this compound exerts its cytotoxic effects through the induction of apoptosis. Flavonoids such as fisetin (B1672732) have been shown to induce apoptosis in HT-29 cells by modulating key signaling pathways like Wnt/β-catenin and NF-κB. A plausible mechanism for this compound could involve similar pathways.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in colon cancer cells. This pathway is based on established mechanisms for other cytotoxic flavonoids.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in colon cancer cells.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a cytotoxic agent with potential for development as an anticancer therapeutic. The information and protocols provided in this guide offer a starting point for more comprehensive preclinical evaluation. Future studies should focus on:

-

Definitive Cytotoxicity Profiling: Generating robust dose-response curves for this compound against a panel of colon cancer cell lines and normal colon epithelial cells to determine its therapeutic index.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying this compound-induced cell death, including confirmation of apoptosis and identification of the specific signaling pathways involved.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of colon cancer.

A thorough investigation of these areas will be crucial in determining the clinical potential of this compound.

References

Methodological & Application

Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines

Disclaimer: Information regarding a specific compound designated "DH-8P-DB" was not available in the conducted search. The following application notes and protocols are a generalized synthesis based on common methodologies for evaluating novel anti-cancer compounds in colon cancer cell lines. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1][2][3] The development of novel therapeutic agents is crucial for improving patient outcomes. The study of new compounds in CRC cell lines is a critical first step in the drug discovery process, allowing for the evaluation of cytotoxicity, mechanism of action, and effects on key cellular processes such as apoptosis and cell cycle progression. This document provides a set of generalized protocols for the initial in vitro evaluation of a novel compound, referred to here as "Hypothetical Compound X," in human colon cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for "Hypothetical Compound X" in various colon cancer cell lines, presented as an example of how to structure such data. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Description | Hypothetical IC50 of Compound X (µM) |

| HCT116 | Colorectal Carcinoma | 15.5 |

| HT-29 | Colorectal Adenocarcinoma | 22.8 |

| SW480 | Colorectal Adenocarcinoma | 35.2 |

| SW620 | Metastatic Colorectal Adenocarcinoma | 41.7 |

| LoVo | Colorectal Adenocarcinoma | 18.9 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing common colon cancer cell lines.

-

Materials:

-

Human colon cancer cell lines (e.g., HCT116, HT-29, SW480, SW620)

-

Appropriate culture medium (e.g., DMEM/Ham's F12, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

T75 culture flasks

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain cell lines in T75 flasks with the appropriate medium.

-

Change the culture medium every 2-3 days.

-

When cells reach 80-90% confluency, passage them.

-

Aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

-

Materials:

-

96-well plates

-

Colon cancer cells

-

"Hypothetical Compound X" (or compound of interest)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Plate reader

-

-

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of "Hypothetical Compound X" for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

-

Materials:

-

6-well plates

-

Colon cancer cells

-

"Hypothetical Compound X"

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the IC50 concentration of "Hypothetical Compound X" for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. The percentage of early and late apoptotic cells can be determined.

-

Cell Cycle Analysis

This protocol is for determining the effect of a compound on the cell cycle distribution.

-

Materials:

-

6-well plates

-

Colon cancer cells

-

"Hypothetical Compound X"

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the IC50 concentration of "Hypothetical Compound X" for 24 or 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Visualizations

Apoptosis Signaling Pathway

Many anti-cancer compounds induce apoptosis in cancer cells. The intrinsic apoptosis pathway is often modulated, involving the Bcl-2 family of proteins and caspases. For instance, a compound might increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to programmed cell death.

Caption: Intrinsic apoptosis pathway potentially activated by a novel anti-cancer compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anti-cancer compound.

Caption: A typical experimental workflow for in vitro evaluation of a novel compound.

References

Application Notes & Protocols: DH-8P-DB for In Vitro Cancer Cell Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: DH-8P-DB is described as an anti-cancer candidate for research purposes.[1] The signaling pathways and mechanisms detailed below are hypothesized based on typical anti-proliferative agent characteristics to provide a comprehensive experimental framework. All quantitative data is illustrative.

Introduction

This compound is an experimental compound identified as a candidate for anti-cancer applications, demonstrating cytotoxic effects against colon cancer cells.[1] This document outlines detailed protocols for the in vitro characterization of this compound, focusing on its anti-proliferative and cytotoxic activities. The provided methodologies will guide researchers in assessing the compound's efficacy and mechanism of action in cancer cell lines.

Hypothesized Mechanism of Action: For the purpose of this guide, this compound is hypothesized to be an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cellular processes that is often dysregulated in cancer.[2][3] It is presumed to act by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby preventing downstream signal transduction and suppressing the expression of target genes involved in cell proliferation and survival.

Hypothesized Hedgehog Signaling Pathway

The diagram below illustrates the hypothesized mechanism of this compound action within the Hedgehog signaling pathway. In the "OFF" state (absence of Hh ligand), the Patched (PTCH) receptor inhibits SMO. In the "ON" state (or in cancer where the pathway is aberrantly active), Hh ligand binding relieves PTCH-mediated inhibition of SMO, leading to the activation of GLI transcription factors, which promote the expression of cancer-promoting genes. This compound is proposed to directly inhibit SMO, forcing the pathway into an "OFF" state.

Caption: Hypothesized action of this compound on the Hedgehog signaling pathway.

Experimental Design & Workflow

A systematic approach is required to characterize the in vitro effects of this compound. The general workflow involves preparing the compound, treating cultured cancer cells, and subsequently performing various assays to measure cytotoxicity, target engagement, and effects on downstream signaling.

Caption: General experimental workflow for in vitro evaluation of this compound.

Protocols

This compound Preparation and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

-

Storage: Store the solid compound at room temperature. For long-term storage, prepare stock solutions and store them at -80°C (up to 6 months) or -20°C (up to 1 month).[1]

-

Stock Solution Preparation (e.g., 10 mM):

-

Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.

-

Calculate the mass required for the desired volume and concentration (Mass = 10 mM * MW * Volume).

-

Dissolve the calculated mass of this compound in high-purity, sterile DMSO.

-

Vortex thoroughly until the solution is clear.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate sterile cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture

This protocol uses human colon cancer cell lines (e.g., HT-29, SW480) as an example.

-

Materials:

-

HT-29, SW480 cell lines

-

McCoy's 5A Medium (for HT-29), Leibovitz's L-15 Medium (for SW480)

-

Fetal Bovine Serum (FBS), 10%

-

Penicillin-Streptomycin solution (100 U/mL)

-

Trypsin-EDTA (0.25%)

-

-

Procedure:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2 (HT-29) or without CO2 (SW480).

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with 5 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and count using a hemocytometer for seeding.

-

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of cells.

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM).

-

Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of Hedgehog pathway components.

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., at 0.5x, 1x, and 2x IC50 values) for 24-48 hours.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-SMO, anti-GLI1, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).

-

Illustrative Data Presentation

All data presented below is hypothetical and for illustrative purposes only.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

| Cell Line | Treatment Time (h) | IC50 (µM) ± SD |

| HT-29 | 48 | 7.8 ± 0.9 |

| SW480 | 48 | 12.3 ± 1.5 |

| HCT116 | 48 | 9.5 ± 1.1 |

| Normal Colon (CCD-18Co) | 48 | > 100 |

Table 2: Effect of this compound on Hedgehog Pathway Protein Expression (Fold Change vs. Vehicle)

| Protein | This compound (10 µM, 24h) |

| SMO | 0.95 (No significant change) |

| GLI1 | 0.21 |

| Cyclin D1 | 0.45 |

| β-actin | 1.00 (Loading Control) |

Logical Relationships

The following diagram illustrates the expected cause-and-effect relationship of this compound treatment based on its hypothesized mechanism of action.

Caption: Logical flow from this compound treatment to cellular outcome.

References

Application Note: Assessment of In Vitro Cytotoxicity of DH-8P-DB

Audience: Researchers, scientists, and drug development professionals.

Introduction